Home > Products > Screening Compounds P101582 > 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4661984
CAS Number:
Molecular Formula: C14H7ClFN5S
Molecular Weight: 331.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound was studied for its weak intermolecular interactions and in vitro cyclooxygenase activity. [] It demonstrated selectivity towards COX-2 targets over COX-1. [] Crystallographic analysis revealed the stabilization of its structure through various interactions, including C–H···N, C–H···π, and C–H···Cl hydrogen bonds, a C–S···π chalcogen bond, and F···C/N contacts. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both also possess a halogenated phenyl ring at the 6-position, although the specific halogen substitution pattern differs.

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This derivative was investigated alongside the previous compound for its intermolecular interactions and cyclooxygenase activity. [] Similar to its analogue, it showed selectivity towards COX-2 over COX-1. [] Its crystal structure revealed stabilization through π-stacking, C–H···N, C–H···π, and C–H···Cl hydrogen bonds, C–Cl···N halogen bonds, and C–S···N chalcogen bonds. []
  • Relevance: This compound and 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belong to the same family of [, , ]triazolo[3,4-b][1,3,4]thiadiazoles with a halogen-substituted phenyl ring at the 6-position. They differ in the substituent at the 3-position and the specific halogens on the phenyl ring.

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: Synthesized as part of a series exploring cytotoxic triazolothiadiazoles with NSAID moieties, this compound's structure was solved using X-ray powder diffraction and density functional theory. [] It crystallizes in the Pī space group. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b]-1,3,4-thiadiazole framework with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and also contains a substituted phenyl ring at the 6-position.

3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: Designed as a cytotoxic agent, this compound's crystal structure was determined from synchrotron X-ray powder diffraction data. [] It crystallizes in the Pī space group. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b]-1,3,4-thiadiazole structure with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and incorporates a substituted phenyl ring at the 6-position.

3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, also designed as a cytotoxic agent, was found to be isostructural with the previous compound, crystallizing in the Pī space group. []
  • Relevance: This compound exhibits a high degree of structural similarity to 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They share the same core [, , ]triazolo[3,4-b]-1,3,4-thiadiazole structure and both possess a halogenated phenyl ring at the 6-position, differing only in the halogen substitution pattern.

6-(1-Adamantyl)-3-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound's crystal structure reveals weak C—H⋯S and C—H⋯π interactions contributing to its packing. [] Additionally, π–π interactions were observed between the centroids of the benzene rings. []
  • Relevance: This compound is structurally related to 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole through their shared [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the presence of a fluorine-substituted phenyl ring, albeit at different positions.

6-(2-Fluorophenyl)-3-phenyl-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound's crystal structure was determined and reported, providing insights into its solid-state arrangement. []
  • Relevance: Both this compound and 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the [, , ]-triazolo[3,4-b][1,3,4]thiadiazole core structure and feature a phenyl ring directly attached to the core. They differ in the substituents on the phenyl rings.

3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound was synthesized as part of a study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as p38 mitogen-activated protein kinase (MAPK) inhibitors. [] Its three-dimensional structure informed the development of a pharmacophore model for in silico screening. []
  • Relevance: This compound and 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the central [, , ]-triazolo[3,4-b][1,3,4]thiadiazole system. Both also possess a halogenated phenyl ring, though the specific halogen and its position on the ring differ.

3-(2-Fluorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

  • Compound Description: This novel compound was designed and synthesized as a potential anticancer agent. [] In silico studies suggest it has a cautionary pharmacokinetic profile but good druglikeness and gastrointestinal absorption. [] It showed promising in silico anticancer activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. []

6-(2-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The crystal structure of this compound revealed the presence of intermolecular C—H⋯N hydrogen bonds, C—H⋯π contacts, and π–π stacking interactions. []
  • Relevance: This compound is structurally related to 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole through their shared [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and the presence of a fluorine-substituted phenyl ring, although the substitution positions differ.

6-(4-Chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its solid-state structure. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]-thiadiazole structure with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and features a chlorophenyl substituent, although at a different position on the ring.

6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CPNT)

  • Compound Description: This compound was investigated for its potential use in anticancer therapy. [] Researchers explored enhancing its bioavailability through encapsulation in chitosan nanoparticles. []
  • Relevance: This compound shares the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both also feature a chlorophenyl group, though connected differently to the core structure.

6-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The crystal structure of this compound was analyzed, revealing rotational disorder in the adamantane group and π–π stacking interactions between the chlorophenyl rings. []
  • Relevance: This compound and 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and possess a chlorine-substituted phenyl ring, although at different positions.

6-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound’s crystal structure has been determined, and its bond lengths suggest delocalization within the central heterocyclic system. []
  • Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It also features a chlorophenyl substituent, although located at a different position on the ring.

3-(2-Ethoxyphenyl)-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The crystal structure of this compound highlights a planar central heterocyclic system with delocalization indicated by bond lengths. []
  • Relevance: This compound shares the same core structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazole with 6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. They differ in the substitution patterns on their respective phenyl rings.

Properties

Product Name

6-(3-chloro-2-fluorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(3-chloro-2-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H7ClFN5S

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C14H7ClFN5S/c15-9-5-3-4-8(11(9)16)13-20-21-12(18-19-14(21)22-13)10-6-1-2-7-17-10/h1-7H

InChI Key

IGUJOYJWDVCSKA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)Cl)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.